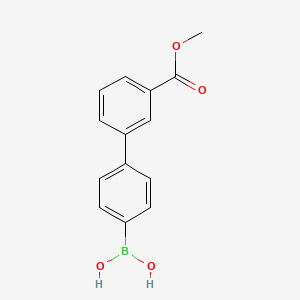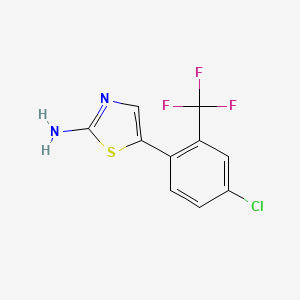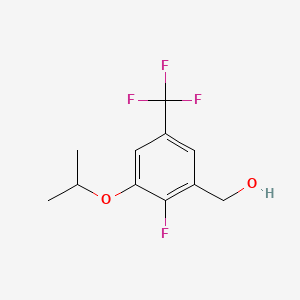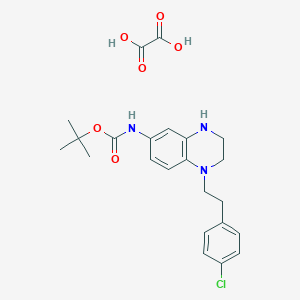
tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenethyl group, and a tetrahydroquinoxalinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxaline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoxaline ring system.
Introduction of the Chlorophenethyl Group: The chlorophenethyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenethyl halide reacts with the tetrahydroquinoxaline core.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the carbamate intermediate with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (4-chlorophenethyl)carbamate: Shares the chlorophenethyl and tert-butyl carbamate groups but lacks the tetrahydroquinoxaline core.
Tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the chlorophenethyl and tetrahydroquinoxaline moieties.
Uniqueness
This detailed article provides a comprehensive overview of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H28ClN3O6 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-quinoxalin-6-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C21H26ClN3O2.C2H2O4/c1-21(2,3)27-20(26)24-17-8-9-19-18(14-17)23-11-13-25(19)12-10-15-4-6-16(22)7-5-15;3-1(4)2(5)6/h4-9,14,23H,10-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
SWJHRUGHVWIWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

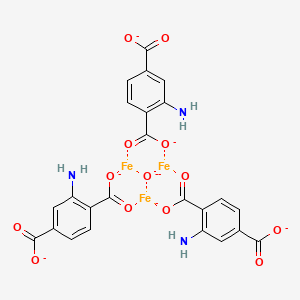
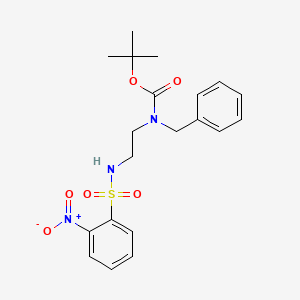
![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)

